

# Early-Phase Clinical Trial Results for PF-610355: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PF-610355

Cat. No.: B1679667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available early-phase clinical trial data for **PF-610355**, an investigational inhaled ultra-long-acting  $\beta_2$ -adrenoreceptor agonist (ultra-LABA). The development of **PF-610355** was discontinued by Pfizer in 2011; however, the published data from its initial clinical evaluation offers valuable insights into its pharmacokinetic, pharmacodynamic, and safety profile.<sup>[1]</sup> This document synthesizes the findings from preclinical studies and Phase I and II clinical trials to serve as a resource for researchers in the field of respiratory drug development.

## Introduction

**PF-610355** was developed for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).<sup>[2][3]</sup> As a  $\beta_2$ -adrenoreceptor agonist, its primary mechanism of action involves the relaxation of bronchial smooth muscle, leading to bronchodilation.<sup>[4][5]</sup> The drug was designed with an "inhalation-by-design" concept to ensure a sustained duration of action while minimizing systemic exposure and associated adverse effects.<sup>[2]</sup>

## Pharmacokinetic Profile

An integrated analysis of systemic exposure was conducted on 6,107 plasma concentration samples from 264 subjects across eight studies, including healthy volunteers and patients with asthma and COPD.<sup>[3]</sup> The pharmacokinetic profile of **PF-610355** was characterized by a three-compartment disposition model with first-order absorption via a transit compartment.<sup>[3]</sup>

Table 1: Summary of Pharmacokinetic Parameters for **PF-610355**

| Parameter                                                | Species/System            | Value             | Reference |
|----------------------------------------------------------|---------------------------|-------------------|-----------|
| Metabolism Half-life                                     | Human Liver<br>Microsomes | 17 minutes        | [2]       |
| Conversion to<br>Glucuronide (t <sub>1/2</sub> )         | Human Liver<br>Microsomes | 28 minutes        | [2]       |
| Half-life (t <sub>1/2</sub> )                            | Rats (in vivo)            | 3.5 hours         | [2]       |
| Oral Bioavailability                                     | Preclinical               | < 5%              | [2]       |
| Plasma Protein<br>Binding                                | Human Plasma              | >99.9%            | [6]       |
| Systemic Pre-dose<br>Concentration (COPD<br>vs. Healthy) | Human                     | 23% lower in COPD | [3]       |
| Maximum Plasma<br>Concentration (COPD<br>vs. Healthy)    | Human                     | 38% lower in COPD | [3]       |

Major metabolites of **PF-610355** were identified as phenol glucuronide, primary amide, and carboxylic acid.[2] The drug is primarily eliminated through Phase II conjugation (glucuronidation), with some metabolism via CYP3A4 and CYP2D6.[6]

## Pharmacodynamic Profile

### Bronchodilatory Effects

In a study involving human subjects, a single inhaled dose of 450 mcg of **PF-610355** demonstrated effective bronchodilation for 24 hours, as measured by specific airway conductance.[2] Preclinical studies in anesthetized dogs showed that **PF-610355** had an ED<sub>50</sub> of approximately 0.1 mcg and a duration of action more than two-fold longer than salmeterol, without cardiovascular effects at therapeutic doses.[2]

### Cardiovascular Effects

A comprehensive analysis of cardiovascular effects was performed using 13,062 heart rate measurements from 579 individuals across ten clinical studies.[6][7] The relationship between **PF-610355** plasma concentrations and heart rate was described by an Emax model.[6][7]

Table 2: Cardiovascular Effects of **PF-610355** in COPD Patients (Simulated Data)[6][7]

| Dose (once daily) | Maximum Placebo-Corrected Heart Rate Increase (beats/min) (95% CI) | Percentage of Subjects with >20 beats/min Increase |
|-------------------|--------------------------------------------------------------------|----------------------------------------------------|
| 280 µg            | 2.7 (0.90 - 4.82)                                                  | 19% (vs. 8% in placebo)                            |

The predicted potency of **PF-610355** in COPD patients was found to be three-fold lower than in healthy volunteers, with no significant difference in the maximum drug effect.[6][7] The analysis concluded that for doses up to 280 µg once daily, no clinically relevant effects on heart rate were expected in patients with COPD.[6][7]

## Experimental Protocols

### Integrated Pharmacokinetic Analysis

The systemic exposure of **PF-610355** was characterized using a non-linear mixed-effects modeling approach.[3]

- Data Source: 6,107 plasma concentration samples from 264 subjects in eight clinical studies. [3]
- Subject Population: Healthy volunteers, and patients with asthma and COPD.[3]
- Model: A three-compartment disposition model with first-order absorption through a transit compartment was utilized.[3]
- Covariates Analyzed: Patient status, inhalation device, and demographic factors were evaluated for their influence on systemic drug exposure.[3]

## Cardiovascular Safety Analysis

The assessment of cardiovascular effects, specifically heart rate, was conducted through a pharmacokinetic/pharmacodynamic (PKPD) modeling analysis.[6][7]

- Data Source: 13,062 heart rate measurements from 579 subjects in ten clinical studies.[6][7]
- Subject Population: Healthy volunteers, and patients with asthma and COPD.[6][7]
- Model: An Emax model was developed to describe the relationship between PF-00610355 plasma concentrations and changes in heart rate, accounting for a delayed onset and offset of the effect.[6][7]
- Simulations: The final PKPD model was used to simulate the expected steady-state effects of various doses of PF-00610355 on heart rate.[6]

## Visualizations

### Signaling Pathway of PF-610355



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PF-610355 - Wikipedia [en.wikipedia.org]
- 2. | BioWorld [bioworld.com]
- 3. Characterizing systemic exposure of inhaled drugs: application to the long-acting  $\beta$ 2-agonist PF-00610355 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhalation by design: novel ultra-long-acting  $\beta$ (2)-adrenoreceptor agonists for inhaled once-daily treatment of asthma and chronic obstructive pulmonary disease that utilize a sulfonamide agonist headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. Predicted heart rate effect of inhaled PF-00610355, a long acting  $\beta$ -adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicted heart rate effect of inhaled PF-00610355, a long acting  $\beta$ -adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for PF-610355: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679667#early-phase-clinical-trial-results-for-pf-610355>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)